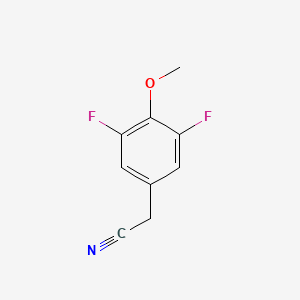

3,5-Difluoro-4-methoxyphenylacetonitrile

Description

Properties

IUPAC Name |

2-(3,5-difluoro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFFXUKQUGHEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270429 | |

| Record name | 3,5-Difluoro-4-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-79-9 | |

| Record name | 3,5-Difluoro-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3,5-Difluoro-4-methoxyphenylacetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methoxyphenylacetonitrile

Abstract

3,5-Difluoro-4-methoxyphenylacetonitrile is a fluorinated organic small molecule with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them attractive scaffolds in drug discovery. This guide provides a comprehensive analysis of the core , offering both theoretical predictions and established experimental protocols for its characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven methodologies to serve as a foundational reference for utilizing this compound in a research setting.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 3,5-Difluoro-4-methoxyphenylacetonitrile, also referred to as 2-(3,5-difluoro-4-methoxyphenyl)acetonitrile, is defined by a central benzene ring substituted with two fluorine atoms, a methoxy group, and an acetonitrile moiety. The strategic placement of the electron-withdrawing fluorine atoms ortho to the methoxy group significantly influences the molecule's electronic and conformational properties.

The relationship between the compound's structural components dictates its overall properties and potential interactions in a biological system.

Caption: Key structural components of 3,5-Difluoro-4-methoxyphenylacetonitrile and their influence on critical physicochemical properties relevant to drug discovery.

Summary of Physicochemical Properties

A quantitative overview of a compound's properties is essential for rapid assessment and comparison. The table below summarizes the key computed and experimental data for 3,5-Difluoro-4-methoxyphenylacetonitrile and its non-fluorinated analog, 4-methoxyphenylacetonitrile, for context.

| Property | 3,5-Difluoro-4-methoxyphenylacetonitrile | 4-Methoxyphenylacetonitrile (for comparison) | Data Source |

| Molecular Formula | C₉H₇F₂NO[1] | C₉H₉NO[2][3] | PubChem, TCI |

| Molecular Weight | 183.16 g/mol | 147.17 g/mol [3][4] | Calculated |

| Monoisotopic Mass | 183.04958 Da[1] | 147.06841 Da[3] | PubChem, LookChem |

| CAS Number | Not available in search results | 104-47-2[2][3][5] | TCI, Sigma-Aldrich |

| Appearance | Not available | Colorless to pale yellow liquid[2][4][5] | TCI, CymitQuimica |

| Melting Point | Not available | 8 °C[2][3] | TCI, LookChem |

| Boiling Point | Not available | 286-287 °C (at 760 mmHg)[6] | Sigma-Aldrich |

| Density | Not available | ~1.05-1.09 g/mL at 25 °C[2] | Sigma-Aldrich, TCI |

| XlogP (Predicted) | 1.7[1] | 1.3 - 1.6[3][7] | PubChem, ECHEMI |

| Topological Polar Surface Area (TPSA) | 33.0 Ų | 33.0 Ų[3][7] | PubChem, ECHEMI |

| Hydrogen Bond Acceptor Count | 3 | 2[3] | PubChem, LookChem |

| Rotatable Bond Count | 2 | 2[3][7] | PubChem, ECHEMI |

In-Depth Analysis of Key Properties

Lipophilicity (logP) and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP of 1.7 for the difluoro compound suggests it is moderately lipophilic[1].

Expert Insight: The introduction of two fluorine atoms is expected to increase lipophilicity compared to the parent compound, 4-methoxyphenylacetonitrile (XlogP ≈ 1.3-1.6)[3][7]. This is a well-documented effect of fluorination, where the highly electronegative fluorine atoms can modulate the electronic distribution of the entire molecule, often leading to reduced polar surface area interactions with water and enhanced partitioning into nonpolar environments. This property is crucial as it dictates the compound's ability to cross cellular membranes to reach intracellular targets[8]. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Spectroscopic Profile

-

Mass Spectrometry (MS): The monoisotopic mass is 183.04958 Da[1]. In high-resolution mass spectrometry (HRMS), this value would be the primary identifier. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in identification in ion mobility-mass spectrometry experiments[1].

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the methoxy protons (-OCH₃), a singlet for the methylene protons (-CH₂CN), and signals in the aromatic region for the two equivalent aromatic protons. The chemical shifts will be influenced by the deshielding effects of the adjacent fluorine and methoxy groups.

-

¹³C NMR Spectroscopy: The spectrum would show distinct signals for the nine carbon atoms. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants, which is a hallmark of fluorinated aromatics.

-

¹⁹F NMR Spectroscopy: A single signal would be expected for the two equivalent fluorine atoms, providing a direct and sensitive method for confirming their presence and chemical environment.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2250 cm⁻¹ for the nitrile (C≡N) stretch, C-O stretching for the methoxy group, and C-F stretching bands in the 1100-1300 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following section details step-by-step methodologies for key analyses.

Workflow for Compound Characterization

The logical flow of characterization ensures that each step builds upon the last, from structural confirmation to functional property assessment.

Caption: A standardized experimental workflow for the comprehensive physicochemical characterization of a novel small molecule like 3,5-Difluoro-4-methoxyphenylacetonitrile.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a pure compound, while a broad or depressed range often indicates the presence of impurities.

Methodology: [9]

-

Sample Preparation: Place a small amount of the crystalline solid into a capillary tube, ensuring it is packed to a height of approximately 3 mm.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The recorded melting "point" is this range.

Protocol 2: logP Determination (Shake-Flask Method)

Causality: This classic method directly measures the partitioning of a compound between a nonpolar solvent (n-octanol) and an aqueous buffer, providing the definitive value for its lipophilicity.[10]

Methodology: [10]

-

System Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. The two phases should be mutually saturated by mixing them overnight and then separating them.

-

Sample Addition: Dissolve a precisely known amount of the compound in one of the phases (typically the one in which it is more soluble).

-

Equilibration: Add a known volume of the second phase to create a specific volume ratio (e.g., 1:1). Shake the mixture vigorously in a sealed container at a constant temperature until equilibrium is reached (this can take several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 3: Purity and Identity Confirmation by LC-MS

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates a sample's components and provides their mass-to-charge ratio, allowing for simultaneous purity assessment and identity confirmation.[11][12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatography: Inject the sample onto an HPLC system equipped with a C18 column. Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detection (UV/DAD): Monitor the eluent with a Diode-Array Detector (DAD) to generate a chromatogram. The area of the main peak relative to the total area of all peaks provides a measure of purity.

-

Detection (MS): Direct the eluent into the mass spectrometer (e.g., an electrospray ionization source).

-

Data Analysis: Acquire the mass spectrum for the main peak. Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected value for the protonated molecule ([M+H]⁺) of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Relevance in Drug Discovery and Development

The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of a compound's viability as a drug candidate[8][13].

-

Solubility and Lipophilicity (logP) directly impact bioavailability and the ability to formulate a drug for oral administration.

-

Molecular Weight and Polarity (TPSA) are key components of drug-likeness rules (e.g., Lipinski's Rule of Five) used to triage large compound libraries.

-

Structural and Purity Data from spectroscopic and chromatographic methods are required by regulatory agencies to ensure the identity, quality, and consistency of any active pharmaceutical ingredient (API)[11].

The strategic fluorination seen in 3,5-Difluoro-4-methoxyphenylacetonitrile is a common tactic in medicinal chemistry to fine-tune these properties, often to enhance metabolic stability or improve target affinity[14].

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile represents a molecule of significant interest at the intersection of organic synthesis and pharmaceutical sciences. While comprehensive experimental data remains to be fully published, this guide has established a robust profile based on theoretical predictions and data from structural analogs. By providing detailed, validated protocols for its characterization, we empower researchers to confidently incorporate this and similar compounds into their discovery pipelines, armed with the foundational knowledge required to interpret their experimental findings and unlock their therapeutic potential.

References

-

PubChemLite. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). Retrieved from [Link]

-

Scilife. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

- Williams, A. J., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- Jin, L., & Wu, J. (2021). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy.

- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.

- National University of Pharmacy. (n.d.).

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

LookChem. (n.d.). 4-Methoxyphenylacetonitrile. Retrieved from [Link]

- Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.

-

Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile. Retrieved from [Link]

- The American Journal of Medical Sciences and Pharmaceutical Research. (2024, August 3).

-

Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxyphenylacetonitrile | 104-47-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. atul.co.in [atul.co.in]

- 5. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 6. 对甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. agilent.com [agilent.com]

- 12. theamericanjournals.com [theamericanjournals.com]

- 13. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methoxyphenylacetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in contemporary drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical, field-proven experimental protocols. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's behavior in various organic media. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the necessary methodologies to generate reliable and reproducible solubility profiles.

Introduction: The Significance of 3,5-Difluoro-4-methoxyphenylacetonitrile in Medicinal Chemistry

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted phenylacetonitrile derivative of increasing interest in the synthesis of complex molecular scaffolds for pharmaceutical development. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of resulting drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy and nitrile functionalities further provide versatile handles for a variety of chemical transformations.

A thorough understanding of the solubility of this intermediate is paramount for its effective utilization. Solubility dictates the choice of reaction solvents, influences reaction rates and yields, is a critical parameter in designing crystallization and purification protocols, and ultimately impacts the feasibility of formulation studies. This guide will delve into the structural attributes of 3,5-Difluoro-4-methoxyphenylacetonitrile that govern its solubility and provide detailed protocols for its empirical determination.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of 3,5-Difluoro-4-methoxyphenylacetonitrile presents several features that influence its solubility profile:

-

The Phenyl Ring and Fluorine Substitution: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents. The two fluorine atoms are highly electronegative and can participate in dipole-dipole interactions. However, the symmetrical placement of the fluorine atoms may reduce the overall molecular dipole moment compared to a mono-fluorinated analogue.

-

The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance, which can enhance solubility in protic and other polar solvents.

-

The Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. This functionality will contribute significantly to the compound's solubility in polar aprotic and protic solvents.

Based on these structural features, it can be predicted that 3,5-Difluoro-4-methoxyphenylacetonitrile will exhibit moderate to good solubility in a range of common polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol). Its solubility is expected to be lower in nonpolar solvents such as hexanes and toluene. A predicted XLogP value of 1.7 for this compound further suggests a balance between lipophilicity and hydrophilicity.

Experimental Determination of Solubility: A Validated Approach

The following sections provide detailed protocols for both qualitative and quantitative determination of solubility. These methods are designed to be self-validating and provide a comprehensive understanding of the compound's behavior.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient way to screen a range of solvents and estimate the compound's general solubility characteristics.

Protocol:

-

Preparation: Dispense approximately 10 mg of 3,5-Difluoro-4-methoxyphenylacetonitrile into a series of labeled 1.5 mL microcentrifuge tubes or small test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Mixing: Vortex each tube vigorously for 1 minute.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

This initial screen will inform the selection of solvents for a more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1] This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram:

Sources

A Comprehensive Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a robust and plausible synthetic pathway to 3,5-Difluoro-4-methoxyphenylacetonitrile, a compound of interest in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominently documented in the public domain, its synthesis can be reliably achieved through a multi-step sequence starting from commercially available precursors. This document outlines a scientifically sound, three-step synthetic strategy, offering detailed protocols, mechanistic insights, and expert commentary on the experimental choices.

Strategic Overview: A Three-Pronged Approach to the Target Molecule

The synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile is strategically designed to proceed through three key transformations, beginning with the readily accessible 3,5-Difluoro-4-hydroxybenzaldehyde. This starting material provides the core aromatic scaffold with the desired fluorine and a handle for introducing the methoxy and acetonitrile functionalities.

The chosen synthetic route is as follows:

-

O-Methylation: The phenolic hydroxyl group of the starting material is selectively methylated to yield 3,5-Difluoro-4-methoxybenzaldehyde.

-

Functional Group Transformation: The aldehyde is converted to a more reactive benzyl bromide intermediate. This is a two-part process involving the reduction of the aldehyde to a benzyl alcohol, followed by bromination.

-

Cyanation: The final step involves a nucleophilic substitution reaction where the benzyl bromide is treated with a cyanide salt to afford the target molecule, 3,5-Difluoro-4-methoxyphenylacetonitrile.

This linear synthesis is designed for efficiency and high yields, utilizing well-established and reliable chemical transformations.

Caption: Overall synthetic workflow for 3,5-Difluoro-4-methoxyphenylacetonitrile.

Part 1: O-Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

The initial step focuses on the protection of the phenolic hydroxyl group as a methyl ether. This is a crucial transformation as the acidic proton of the hydroxyl group would interfere with the subsequent organometallic or basic reagents.

Causality Behind Experimental Choices

Dimethyl sulfate (DMS) is selected as the methylating agent due to its high reactivity and affordability. The reaction is performed in the presence of a mild base, such as potassium carbonate, to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not participate in the reaction.

The reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction. The phenoxide ion acts as the nucleophile, attacking the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group.[1]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoro-4-hydroxybenzaldehyde | 158.11 | 10.0 g | 0.0632 |

| Dimethyl sulfate | 126.13 | 9.6 g (7.2 mL) | 0.0761 |

| Potassium carbonate (anhydrous) | 138.21 | 13.1 g | 0.0948 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Difluoro-4-hydroxybenzaldehyde (10.0 g, 0.0632 mol) and acetone (200 mL).

-

Stir the mixture until the aldehyde is completely dissolved.

-

Add anhydrous potassium carbonate (13.1 g, 0.0948 mol) to the solution.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate (7.2 mL, 0.0761 mol) dropwise to the refluxing mixture over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol/water to afford pure 3,5-Difluoro-4-methoxybenzaldehyde as a white solid.

Part 2: Conversion of Aldehyde to Benzyl Bromide

This part of the synthesis involves a two-step functional group transformation: the reduction of the aldehyde to a primary alcohol, followed by its conversion to a benzyl bromide.

Sub-part 2.1: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde

The reduction of the aldehyde to the corresponding benzyl alcohol is a critical step to set up the subsequent bromination.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups like the aromatic ring and ether linkage.[2][3] Methanol is used as the solvent, which also serves to activate the borohydride. The reaction is typically fast and proceeds at room temperature.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) to yield the benzyl alcohol.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoro-4-methoxybenzaldehyde | 172.13 | 10.0 g | 0.0581 |

| Sodium borohydride | 37.83 | 1.1 g | 0.0291 |

| Methanol | 32.04 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (10.0 g, 0.0581 mol) in methanol (150 mL) at room temperature.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 g, 0.0291 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 3,5-Difluoro-4-methoxybenzyl alcohol as a white solid, which can be used in the next step without further purification.

Sub-part 2.2: Bromination of 3,5-Difluoro-4-methoxybenzyl alcohol

The conversion of the benzyl alcohol to the corresponding bromide is the final step in preparing the precursor for cyanation.

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions.[4][5][6] The reaction typically proceeds with inversion of configuration, although this is not relevant for an achiral benzyl alcohol. Dichloromethane is a suitable inert solvent for this reaction.

The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite ester). The bromide ion, generated in situ, then acts as a nucleophile and displaces the leaving group in an SN2 fashion.[7]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoro-4-methoxybenzyl alcohol | 174.15 | 10.0 g | 0.0574 |

| Phosphorus tribromide | 270.69 | 6.2 g (2.1 mL) | 0.0229 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 3,5-Difluoro-4-methoxybenzyl alcohol (10.0 g, 0.0574 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (2.1 mL, 0.0229 mol) dropwise to the stirred solution over 20 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice (100 g).

-

Separate the organic layer, and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to give 3,5-Difluoro-4-methoxybenzyl bromide as a crude oil, which should be used immediately in the next step.

Part 3: Cyanation of 3,5-Difluoro-4-methoxybenzyl bromide

This final step introduces the nitrile functionality to complete the synthesis of the target molecule.

Causality Behind Experimental Choices

The cyanation of benzyl halides is a classic nucleophilic substitution reaction. Sodium cyanide is a readily available and effective source of the cyanide nucleophile.[8][9] A polar aprotic solvent like dimethylformamide (DMF) or a mixture of ethanol and water is typically used to dissolve the ionic cyanide salt. The reaction proceeds via an SN2 mechanism, where the cyanide ion attacks the electrophilic benzylic carbon, displacing the bromide ion.[10]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoro-4-methoxybenzyl bromide | 237.04 | 13.6 g (crude) | ~0.0574 |

| Sodium cyanide | 49.01 | 3.4 g | 0.0694 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

In a 250 mL round-bottom flask, dissolve sodium cyanide (3.4 g, 0.0694 mol) in a mixture of ethanol (100 mL) and water (20 mL).

-

Heat the solution to reflux.

-

Add the crude 3,5-Difluoro-4-methoxybenzyl bromide (13.6 g, ~0.0574 mol) dissolved in a small amount of ethanol dropwise to the refluxing cyanide solution.

-

Continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water (300 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-Difluoro-4-methoxyphenylacetonitrile.

Caption: Detailed three-part synthetic pathway with reagents.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3,5-Difluoro-4-methoxyphenylacetonitrile. Each step has been chosen based on established and robust chemical principles, ensuring a high probability of success for researchers in the field. The final product serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where the unique electronic properties of the difluoromethoxy-substituted phenyl ring can be exploited to modulate biological activity. Further optimization of reaction conditions, such as exploring phase-transfer catalysis for the cyanation step, could potentially lead to even higher yields and shorter reaction times.

References

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

Yuan, Z., et al. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules2023 , 28(5), 2133. [Link]

-

Reddit. Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry. [Link]

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

-

Indonesian Journal of Chemistry. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

-

Chemia. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42. [Link]

-

The Journal of Organic Chemistry. A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. [Link]

-

ResearchGate. a Conversion versus time for 4-methoxybenzaldehyde, degradation percent... [Link]

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents. Process for preparing benzyl cyanide being optionally substituted on benzene ring.

- Google Patents. A kind of synthetic method of 2- cyano-benzyl bromide and the like.

-

PubMed. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. [Link]

-

Sciencemadness.org. Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

National Institutes of Health. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. [Link]

-

ACS Omega. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

-

Common Conditions. Alcohol to Bromide. [Link]

-

ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]

-

MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

-

Chemistry Stack Exchange. Reaction of dimethyl sulfate with Protocatechualdehyde. [Link]

-

ResearchGate. Synthetic pathway of 3,5-dihydroxy-4-methoxybenzyl alcohol and [d3]. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

- Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

TSI Journals. Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. [Link]

-

BYJU'S. Reactions of PBr3. [Link]

-

ResearchGate. A Facile One-Pot Conversion of Aldehydes into Nitriles. [Link]

-

IRIS. Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. [Link]

- Google Patents.

-

Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen. [Link]

- Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Doubtnut. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl cyanide. [Link]

-

ResearchGate. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]

-

Green Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

-

MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

-

Chemistry Stack Exchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. [Link]

-

Oriental Journal of Chemistry. Elnaz Latif Mamaghani.pmd. [Link]

-

Organic Syntheses. 2-Propynenitrile, 3-phenyl. [Link]

-

YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

ResearchGate. The chemical structure of 3,5-dihydroxy-4-methoxybenzyl alcohol... [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl cyanide [allen.in]

structural elucidation of 3,5-Difluoro-4-methoxyphenylacetonitrile

An In-depth Technical Guide to the Structural Elucidation of 3,5-Difluoro-4-methoxyphenylacetonitrile

This guide provides a comprehensive, multi-technique approach to the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind each analytical step. By integrating predictive analysis with established spectroscopic principles, we present a self-validating workflow for confirming the molecular structure of this compound with the highest degree of confidence.

Introduction and Foundational Analysis

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—two fluorine atoms, a methoxy group, and a cyanomethyl group on a benzene ring—is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural verification is a prerequisite for its use in any research or development context.

Molecular Formula: C₉H₇F₂NO

Degree of Unsaturation: The degree of unsaturation is calculated to predict the number of rings and/or multiple bonds. Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 9 + 1 - (7/2) - (2/2) + (1/2) = 10 - 3.5 - 1 + 0.5 = 6

A degree of unsaturation of 6 is consistent with a benzene ring (4 degrees) and a nitrile group (C≡N, 2 degrees), which aligns with the proposed structure.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) serves as the initial checkpoint for verifying the molecular weight and probing the compound's stability and fragmentation pathways.

Expertise & Experience: For a molecule of this nature, both Electron Ionization (EI) for fragmentation analysis and a soft ionization technique like Electrospray Ionization (ESI) for clear molecular ion confirmation are advisable. The presence of fluorine and nitrogen provides distinct isotopic signatures, although they are less pronounced than those of chlorine or bromine.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. The calculated monoisotopic mass is 183.05 g/mol . A high-resolution mass spectrometer (HRMS) should detect this ion with high accuracy (e.g., 183.0495), confirming the elemental composition.

-

Key Fragmentation Pathways: The structure suggests several predictable fragmentation patterns under EI conditions:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 168.

-

Loss of the cyanomethyl radical (•CH₂CN): Leading to a fragment at m/z 143.

-

Loss of carbon monoxide (CO) from the methoxy group after rearrangement: A common fragmentation for methoxy-substituted aromatics.

-

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Operate in positive ion mode for ESI to detect the protonated molecule [M+H]⁺ at m/z 184.0568.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the calculated exact mass of the [M+H]⁺ ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The presence of nitrile, ether, and fluoroaromatic moieties will produce characteristic absorption bands.

Trustworthiness: Each predicted absorption band corresponds to a specific vibrational mode of a functional group. The simultaneous presence of all expected bands and the absence of unexpected ones (e.g., O-H or N-H stretches) provides strong, self-validating evidence for the proposed structure.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Rationale & Comparative Insights |

| ~2250 | C≡N (Nitrile) stretch | Medium, Sharp | The nitrile stretch is a highly characteristic and reliable absorption. Phenylacetonitrile itself shows a band in this region.[1] |

| 3050-3100 | Aromatic C-H stretch | Weak to Medium | Typical for C-H bonds on a benzene ring. |

| 2960-2980 | Methoxy (-OCH₃) C-H stretch | Weak to Medium | Asymmetric stretching of the methyl group. |

| 2850-2870 | Methylene (-CH₂-) C-H stretch | Weak to Medium | Symmetric stretching of the methylene group. |

| ~1600, ~1480 | Aromatic C=C ring stretches | Medium to Strong | The substitution pattern and electronegative fluorine atoms will influence the exact position and intensity of these skeletal vibrations. |

| 1200-1300 | Aryl C-O (Ether) stretch | Strong | Corresponds to the asymmetric C-O-C stretch of the aryl ether. Methoxy-substituted aromatics consistently show a strong band in this region.[2] |

| 1100-1200 | C-F (Aryl Fluoride) stretch | Strong | The C-F stretch in aromatic compounds is typically strong and falls within this range. The presence of two such bonds should make this absorption prominent.[3][4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, including a suite of 1D and 2D experiments, is the most powerful tool for the definitive elucidation of the molecule's carbon-hydrogen framework and connectivity. The unique substitution pattern provides a distinct set of predictable signals.

Overall NMR Strategy Workflow

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy: Proton Mapping

Expertise & Experience: The key to interpreting the ¹H NMR spectrum of this molecule lies in understanding the effect of the fluorine substituents on the aromatic protons. The two fluorine atoms are meta to the single aromatic proton type, which will result in a characteristic splitting pattern.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

Aromatic Protons (H-2, H-6):

-

Chemical Shift: Expected around δ 7.0-7.2 ppm. The electron-withdrawing fluorine atoms will shift these protons downfield relative to a non-fluorinated analogue.

-

Integration: 2H.

-

Multiplicity: A triplet (t) . This is because the two equivalent aromatic protons (H-2 and H-6) are each coupled to the two equivalent fluorine atoms (F-3 and F-5) with a four-bond coupling constant (⁴JHF) of approximately 7-9 Hz.

-

-

Methylene Protons (-CH₂CN):

-

Chemical Shift: Expected around δ 3.7 ppm.[5]

-

Integration: 2H.

-

Multiplicity: A singlet (s) , as there are no adjacent protons.

-

-

Methoxy Protons (-OCH₃):

-

Chemical Shift: Expected around δ 3.9-4.0 ppm. The ortho fluorine atoms may cause a slight downfield shift.

-

Integration: 3H.

-

Multiplicity: A singlet (s) .

-

¹³C NMR and DEPT Spectroscopy: Carbon Framework Analysis

Trustworthiness: The large, predictable carbon-fluorine coupling constants (¹JCF and ²JCF) are a hallmark of fluorinated aromatics and serve as an internal validation of the structure. DEPT-135 provides an orthogonal check on assignments, confirming CH₂ carbons as negative signals and CH/CH₃ carbons as positive signals.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Carbon Atom(s) | Predicted Shift (δ, ppm) | DEPT-135 Signal | Multiplicity (due to C-F coupling) | Rationale |

| C-3, C-5 | ~155-160 | None | Doublet (d), ¹JCF ≈ 240-250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |

| C-4 | ~140-145 | None | Triplet (t), ²JCF ≈ 10-15 Hz | The carbon bearing the methoxy group is coupled to two fluorine atoms two bonds away. |

| C-1 | ~110-115 | None | Triplet (t), ²JCF ≈ 15-20 Hz | The ipso-carbon attached to the CH₂CN group is coupled to two fluorine atoms two bonds away. |

| C-2, C-6 | ~112-118 | Positive | Doublet (d), ³JCF ≈ 3-5 Hz | Aromatic CH carbons. |

| C≡N | ~117 | None | Singlet (s) | Typical chemical shift for a nitrile carbon. |

| -OCH₃ | ~56-58 | Positive | Singlet (s) | Standard chemical shift for a methoxy carbon. |

| -CH₂CN | ~22-25 | Negative | Singlet (s) | Aliphatic methylene carbon adjacent to a nitrile. |

2D NMR (HSQC & HMBC): Assembling the Pieces

Two-dimensional NMR is essential for unambiguously connecting the proton and carbon frameworks.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

-

Predicted Correlations:

-

The aromatic proton signal (δ ~7.1 ppm) will correlate with the aromatic CH carbon signal (δ ~115 ppm).

-

The methylene proton signal (δ ~3.7 ppm) will correlate with the CH₂ carbon signal (δ ~23 ppm).

-

The methoxy proton signal (δ ~3.9 ppm) will correlate with the OCH₃ carbon signal (δ ~57 ppm).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping long-range (2-3 bond) connectivity.

Expertise & Experience: The HMBC spectrum is the ultimate arbiter of the proposed structure. The correlation from the methoxy protons only to the C-4 carbon, and the correlations from the methylene protons to C-1, C-2, C-6, and the nitrile carbon, provide irrefutable proof of the substitution pattern.

Caption: Key predicted HMBC correlations for structural confirmation.

Key Predicted HMBC Correlations:

-

From Methoxy Protons (H of -OCH₃): A strong correlation to C-4 (³JCH). This is a critical link.

-

From Methylene Protons (H of -CH₂-):

-

Correlation to C-1 (²JCH).

-

Correlations to C-2 and C-6 (³JCH).

-

Correlation to the nitrile carbon (C≡N) (²JCH).

-

-

From Aromatic Protons (H-2, H-6):

-

Correlations to C-1 , C-3 , and C-5 (³JCH).

-

Correlation to C-4 (²JCH).

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H: Acquire with standard parameters (e.g., 30° pulse, 2s relaxation delay).

-

¹³C: Acquire with proton decoupling.

-

DEPT-135: Use standard pulse program parameters.

-

HSQC & HMBC: Use gradient-selected, sensitivity-enhanced pulse sequences (e.g., gHSQC, gHMBC) and optimize acquisition and processing parameters according to instrument software recommendations.

-

Conclusion: A Coherent Structural Narrative

The is achieved through a logical and systematic integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the elemental composition, while FT-IR validates the presence of the required functional groups. The definitive connectivity is established by a comprehensive suite of NMR experiments. The characteristic triplet for the aromatic protons in the ¹H NMR, the large C-F coupling constants in the ¹³C NMR, and, most importantly, the specific long-range correlations in the HMBC spectrum, all converge to provide an undeniable and self-consistent confirmation of the proposed molecular structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for any subsequent research or application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88310, (3-Methoxyphenyl)acetonitrile. [Link]

-

F. D'Amico, et al. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing. [Link]

-

P. S. G. E. K. A. V. S. P. A. S. V. P. Yanina V. Burgart. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

PubChem. 3,5-difluoro-4-methoxyphenylacetonitrile. [Link]

-

Daturi, M., Binet, C., Lavalley, J. C., & Sporken, R. FTIR di†erence spectra of methoxy species formed by methanol.... ResearchGate. [Link]

-

Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. PubMed. [Link]

Sources

- 1. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-methoxyphenylacetonitrile

Section 1: Compound Profile and Hazard Identification

3,5-Difluoro-4-methoxyphenylacetonitrile is a substituted phenylacetonitrile, a class of organic compounds utilized in the synthesis of pharmaceuticals and other complex molecules. While specific toxicological data for this fluorinated derivative is limited, the primary hazards associated with analogous phenylacetonitriles are well-documented and should be considered paramount in its handling.

1.1 GHS Hazard Classification (Anticipated)

Based on data from similar compounds, 3,5-Difluoro-4-methoxyphenylacetonitrile is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

Potential for In-Vivo Cyanide Formation: A critical consideration for all arylacetonitriles is their potential for metabolic conversion to cyanide in the body.[3] This necessitates stringent handling protocols to prevent any route of exposure.

1.2 Physical and Chemical Properties (Based on Analogues)

The following table summarizes typical properties of similar methoxyphenylacetonitriles. These values should be considered as estimates for 3,5-Difluoro-4-methoxyphenylacetonitrile.

| Property | Estimated Value/Characteristic | Source Analogue(s) |

| Physical State | Liquid or low-melting solid | 4-Methoxyphenylacetonitrile |

| Boiling Point | > 200 °C | 4-Methoxyphenylacetonitrile |

| Flash Point | > 100 °C | 4-Methoxyphenylacetonitrile |

| Solubility | Insoluble in water, soluble in organic solvents | Phenylacetonitrile[4] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential when handling 3,5-Difluoro-4-methoxyphenylacetonitrile.

2.1 Hierarchy of Controls

Caption: Workflow for responding to chemical exposure incidents.

-

Inhalation: Move the affected individual to fresh air immediately. [5]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [5]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [6]Remove contaminated clothing while under a safety shower. [7]If irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [6][8]Remove contact lenses if present and easy to do so. [2]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [3]If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [2] 4.2 Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. 3. Collect the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional safety office.

-

Prevent the spill from entering drains.

-

Await the arrival of trained emergency response personnel.

-

Section 5: Waste Disposal

All waste containing 3,5-Difluoro-4-methoxyphenylacetonitrile, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Containerize: Place waste in a clearly labeled, sealed, and compatible container.

-

Labeling: Label the container with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. [2]Contact your institution's environmental health and safety department for specific procedures.

References

- Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. Cole-Parmer.

- SAFETY DATA SHEET - (3-Methoxyphenyl)acetonitrile. Thermo Fisher Scientific.

- 4-Methoxyphenylacetonitrile | 104-47-2. Tokyo Chemical Industry (India) Pvt. Ltd..

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- What to do in a chemical emergency. GOV.UK.

- 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445. PubChem - NIH.

- Chemical Exposure and Spill Response Procedures.

- 4-METHOXYPHENYL ACETONITRILE. Sdfine.

- para Methoxy phenyl aceto nitrile.

- SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile. Thermo Fisher Scientific.

- Phenylacetonitrile | C8H7N | CID 8794. PubChem - NIH.

- SAFETY DATA SHEET - Phenylacetonitrile. Thermo Fisher Scientific.

- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.

- Safety D

- Amendment 38 STAND Benzyl cyanide - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone). IFRA.

- Hazardous Chemical Exposures. Princeton University Office of Environmental Health and Safety.

Sources

- 1. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxyphenylacetonitrile for Chemical Researchers

Foreword: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 3,5-Difluoro-4-methoxyphenylacetonitrile (CAS No. 886498-79-9) has emerged as a particularly valuable intermediate, offering a unique combination of electronic and steric properties that are increasingly sought after in the synthesis of complex pharmaceutical agents, especially in the realm of oncology and inflammatory diseases. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this critical compound.

Section 1: Commercial Availability and Sourcing

For any research and development program, a reliable supply of starting materials is paramount. 3,5-Difluoro-4-methoxyphenylacetonitrile is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available quantities, and the supplier's ability to provide a comprehensive Certificate of Analysis (CoA).

Table 1: Comparison of Commercial Suppliers of 3,5-Difluoro-4-methoxyphenylacetonitrile

| Supplier | Purity Specification | Available Quantities | Quality Assurance |

| Aromsyn Co., Ltd. [1] | ≥ 98%[1] | Gram to kilogram scale (custom synthesis available)[1] | Batch-specific CoA and structural characterization data[1] |

| Accela ChemBio Inc. | Information available upon request | Inquire for stock status | CoA and SDS available[2] |

| BLD Pharm | Information available upon request | Inquire for stock status | Provides MDL number and basic specifications[3] |

| Chemsigma | Information available upon request | Laboratory and industrial production scales | Basic product information available |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Section 2: Synthesis and Mechanistic Insights

While several synthetic routes to substituted phenylacetonitriles exist, the preparation of 3,5-Difluoro-4-methoxyphenylacetonitrile often involves a multi-step process. A plausible and commonly employed strategy starts from a readily available difluorinated phenol derivative.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into several key transformations:

-

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of the starting difluorophenol is typically protected.

-

Introduction of the Acetonitrile Moiety: This is a crucial step, often achieved through a nucleophilic substitution reaction.

-

Methylation of the Hydroxyl Group: The final step involves the methylation of the deprotected hydroxyl group to yield the target compound.

Caption: Conceptual workflow for the synthesis of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Exemplary Laboratory-Scale Synthesis Protocol

The following is a representative, non-optimized protocol based on established chemical principles for analogous compounds. Note: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Step 1: Protection of 3,5-Difluorophenol

-

To a solution of 3,5-difluorophenol in a suitable solvent (e.g., dichloromethane), add a suitable protecting group such as a silyl ether or a benzyl group under basic conditions.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Introduction of the Acetonitrile Group

-

The protected difluorophenol is then subjected to a reaction to introduce the cyanomethyl group. One common method is the reaction with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.

Step 3: Deprotection

-

The protecting group is removed under appropriate conditions (e.g., acid or hydrogenolysis) to reveal the free hydroxyl group.

Step 4: Methylation

-

The resulting (3,5-difluoro-4-hydroxyphenyl)acetonitrile is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield 3,5-Difluoro-4-methoxyphenylacetonitrile.

Section 3: Quality Control and Analytical Characterization

Ensuring the purity and identity of 3,5-Difluoro-4-methoxyphenylacetonitrile is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 3,5-Difluoro-4-methoxyphenylacetonitrile.

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Rationale for Method Parameters: A C18 column is chosen for its hydrophobicity, which provides good retention of the aromatic compound. A mobile phase of acetonitrile and water allows for the elution of the compound with good peak shape. UV detection at 254 nm is suitable due to the aromatic nature of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity and assessing the presence of volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.15 g/mol ) and a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 3,5-Difluoro-4-methoxyphenylacetonitrile.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Key expected signals include those for the methoxy group protons, the methylene protons of the acetonitrile group, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy group, the methylene group, and the nitrile carbon.

Section 4: Applications in Drug Discovery and Development

3,5-Difluoro-4-methoxyphenylacetonitrile is a versatile building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for oncology. The difluoro-methoxyphenyl moiety can engage in specific interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of small molecule drugs. Its structural features are often found in inhibitors of protein kinases, which are crucial targets in cancer therapy. The presence of the difluoro-methoxy phenyl group can contribute to improved metabolic stability and cell permeability of the final drug candidate.

Caption: The journey of 3,5-Difluoro-4-methoxyphenylacetonitrile from a chemical intermediate to a therapeutic agent.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Difluoro-4-methoxyphenylacetonitrile. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3,5-Difluoro-4-methoxyphenylacetonitrile is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique structural and electronic properties make it a key component in the synthesis of next-generation targeted therapies. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs. This guide provides a foundational resource for researchers working with this important chemical intermediate.

References

-

Accela ChemBio Inc. (2023). 886498-79-9,3,5-Difluoro-4-methoxyphenylacetonitrile. Retrieved from [Link]

Sources

- 1. 886498-79-9 | 3,5-difluoro-4-methoxyphenylacetonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 886498-79-9,3,5-Difluoro-4-methoxyphenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 886498-79-9|2-(3,5-Difluoro-4-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Purity Analysis of 3,5-Difluoro-4-methoxyphenylacetonitrile

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the chemical purity of pharmaceutical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,5-Difluoro-4-methoxyphenylacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a difluorinated aromatic ring and a methoxy group, presents unique challenges and considerations in its synthesis and subsequent purification. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to establish a robust and reliable purity analysis of commercial 3,5-Difluoro-4-methoxyphenylacetonitrile. We will delve into the rationale behind method selection, provide detailed experimental protocols, and explore the characterization of potential impurities, all while adhering to the stringent principles of scientific integrity and regulatory compliance.

Understanding the Analyte: Physicochemical Properties and Synthetic Landscape

3,5-Difluoro-4-methoxyphenylacetonitrile (C₉H₇F₂NO) is a crystalline solid with a molecular weight of 183.15 g/mol . Its structure, characterized by the presence of two fluorine atoms ortho to the methoxy group and a cyanomethyl substituent, dictates its reactivity and potential impurity profile.

A plausible synthetic route for 3,5-Difluoro-4-methoxyphenylacetonitrile can be inferred from the synthesis of similar compounds, such as 3,5-difluorobenzyl derivatives.[1] A potential pathway could involve the fluorination of a dichloronitrobenzene precursor, followed by reduction, diazotization, and subsequent functional group manipulations to introduce the methoxy and cyanomethyl groups. Each of these steps introduces the possibility of specific impurities, including starting materials, intermediates, by-products, and reagents.

A Multi-faceted Approach to Purity Analysis: An Orthogonal Strategy

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach is recommended, employing a combination of chromatographic and spectroscopic techniques. This ensures that a wide range of potential impurities with varying physicochemical properties can be detected and quantified.

Caption: Orthogonal Analytical Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary technique for the quantitative determination of the purity of 3,5-Difluoro-4-methoxyphenylacetonitrile and for the detection and quantification of non-volatile impurities.

Rationale for Method Development

The development of a robust HPLC method requires careful consideration of the analyte's properties. The aromatic nature of 3,5-Difluoro-4-methoxyphenylacetonitrile suggests good UV absorbance, making UV detection a suitable choice. A reversed-phase C18 column is a good starting point due to its versatility and wide applicability for moderately polar organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, will be optimized to achieve adequate retention and resolution of the main peak from any potential impurities.

Detailed Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of 3,5-Difluoro-4-methoxyphenylacetonitrile and quantify related impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions (starting point):

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-18.1 min: 80% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (based on UV scan of the main component)

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (if in a formulation), and by spiking the sample with known impurities.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation: Impurity Profile

The results of the HPLC analysis should be presented in a clear and concise table, as shown below. The reporting of impurities should follow the thresholds outlined in the ICH Q3A(R2) guidelines.[5]

| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Specification |

| Main Peak | 10.5 | 1.00 | 99.5 | ≥ 99.0% |

| Impurity A | 8.2 | 0.78 | 0.15 | ≤ 0.2% |

| Impurity B | 12.1 | 1.15 | 0.10 | ≤ 0.2% |

| Unknown Impurity | 9.5 | 0.90 | 0.08 | ≤ 0.1% |

| Total Impurities | 0.33 | ≤ 1.0% |

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It also provides crucial structural information for the identification of unknown impurities.

Rationale for GC-MS Analysis

Potential volatile impurities in 3,5-Difluoro-4-methoxyphenylacetonitrile could include residual solvents from the synthesis and purification steps (e.g., acetone, acetonitrile, toluene) and low molecular weight by-products. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that can be used to identify these impurities by comparison with spectral libraries or by interpretation of the fragmentation pathways.

Detailed Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile and semi-volatile impurities and to confirm the structure of the main component and its impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 min

-

-

Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as acetone or dichloromethane.

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-450 amu

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis:

-